molecular formula C13H11F2NO B1345848 2-(3,4-Difluorophenoxy)-5-methylaniline CAS No. 946773-98-4

2-(3,4-Difluorophenoxy)-5-methylaniline

Cat. No.: B1345848
CAS No.: 946773-98-4
M. Wt: 235.23 g/mol
InChI Key: QSJQLGRUKMCQCK-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a difluorophenoxy group attached to the aniline ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-5-methylaniline typically involves the reaction of 3,4-difluorophenol with 2-chloro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenoxy)phenylmethanol
  • 2-(3,4-Difluorophenoxy)benzaldehyde
  • 2-(3,4-Difluorophenoxy)propane

Uniqueness

2-(3,4-Difluorophenoxy)-5-methylaniline is unique due to the presence of both the difluorophenoxy and methylaniline groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in certain chemical reactions and biological assays .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-2-5-13(12(16)6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQLGRUKMCQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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